
TNPA-methylenedioxy HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TNPA-methylenedioxy HCl: is a chemical compound known for its versatile applications in scientific research. It is characterized by the presence of a methylenedioxy group, which is a functional group consisting of two oxygen atoms connected by a methylene bridge (-O-CH2-O-). This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TNPA-methylenedioxy HCl typically involves the formation of the methylenedioxy bridge. One common method is the reaction of a precursor compound with formaldehyde and a suitable acid catalyst to form the methylenedioxy group. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed with formaldehyde and an acid catalyst under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions: TNPA-methylenedioxy HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methylenedioxy group can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: TNPA-methylenedioxy HCl is used as a reagent in organic synthesis, particularly in the formation of complex molecules with methylenedioxy groups. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of methylenedioxy-containing compounds on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding studies.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with methylenedioxy groups. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: this compound is used in the production of various industrial chemicals and materials. It is also employed in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of TNPA-methylenedioxy HCl involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
3,4-Methylenedioxyamphetamine (MDA): A compound with similar methylenedioxy group, known for its psychoactive properties.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-benzylcathinone: A compound with similar structural features, used in forensic and toxicological studies.
Uniqueness: TNPA-methylenedioxy HCl is unique due to its specific chemical structure and the presence of the methylenedioxy group, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications makes it a valuable compound in multiple fields.
特性
CAS番号 |
126874-88-2 |
|---|---|
分子式 |
C20H19NO3 . HCl |
分子量 |
357.84 |
純度 |
>98% |
同義語 |
2-Hydroxy-10,11-methylenedioxy-N-propylnoraporphine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


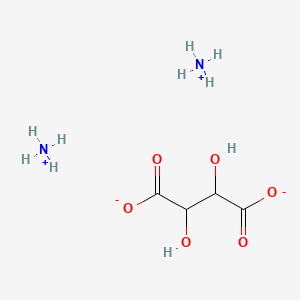
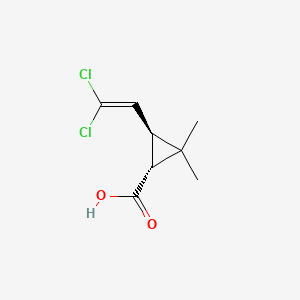
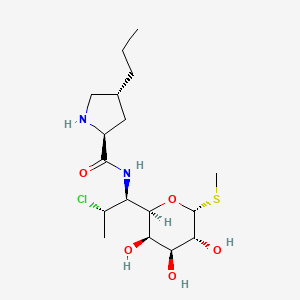
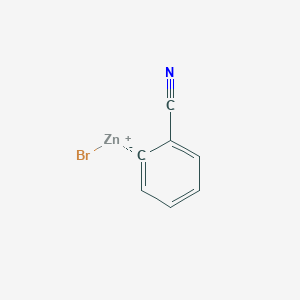
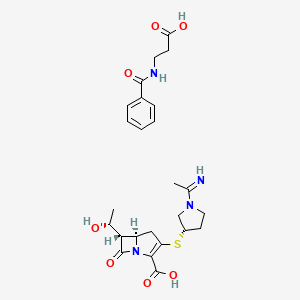
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
